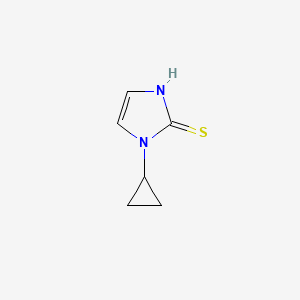![molecular formula C19H16N4O4S B2896340 (Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-60-0](/img/structure/B2896340.png)
(Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
A study on 4-thiazolidinone derivatives, which are structurally related to the compound , revealed promising antimicrobial and anticancer potentials. One of the derivatives demonstrated significant activity as an antimicrobial agent and another showed notable efficacy as an anticancer agent. The research emphasized the importance of topological and electronic parameters in determining the activity of these compounds (Deep et al., 2016).
Broad-Spectrum Anti-Infective Properties
Thiazolides, including compounds similar to the one , exhibit broad-spectrum activities against various pathogens. They are effective against a range of helminths, protozoa, enteric bacteria, and viruses. The presence of a nitro group in these compounds is key to their activity against specific bacteria and parasites (Hemphill et al., 2012).
Interaction with Intracellular and Extracellular Protozoan Parasites
The interaction of thiazolides with various protozoan parasites has been studied, indicating that compounds like (Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide could have significant antiparasitic properties. These interactions often involve inhibition of specific enzymes within the parasites, contributing to their antiparasitic effects (Müller et al., 2007).
Applications in Sensing and Detection
A study on benzothiazole derivatives, which share a structural component with the compound , demonstrated their potential as sensors for detecting certain chemicals, such as cyanide, in aqueous media. This indicates potential applications in environmental monitoring and safety (Elsafy et al., 2018).
Antiparasitic Activity and Mechanism of Action
The thiazolide class, which includes structurally similar compounds, has been studied for its antiparasitic activity and mechanisms of action. These studies suggest multiple mechanisms of action, targeting different metabolic pathways in parasites. This broad-spectrum activity makes thiazolides, and potentially related compounds, valuable in treating various parasitic infections (Hemphill et al., 2007).
Anticancer Activity of Co(II) Complexes
Research on Co(II) complexes of compounds structurally related to this compound showed potential anticancer activity. These findings suggest possible applications in developing novel anticancer therapies (Vellaiswamy & Ramaswamy, 2017).
Mecanismo De Acción
Target of Action
The compound, also known as 4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial , anti-inflammatory , and enzyme inhibitory effects . Therefore, the primary targets of this compound could be bacterial cells, inflammatory pathways, and specific enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
Mode of Action
The compound interacts with its targets in a way that modulates their function. For instance, in the case of AChE and MAO-B, the compound may bind to the active sites of these enzymes, inhibiting their activity . This inhibition can lead to an increase in the levels of acetylcholine and monoamines, neurotransmitters that play crucial roles in memory and cognition .
Biochemical Pathways
The compound’s action on AChE and MAO-B affects the cholinergic and monoaminergic systems, respectively . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, enhancing cholinergic signaling . Similarly, inhibition of MAO-B leads to increased levels of monoamines, affecting monoaminergic signaling . These changes can have downstream effects on various cognitive processes.
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
The result of the compound’s action is a modulation of neurotransmitter levels and signaling pathways. This can lead to changes in cognitive function, potentially improving symptoms in conditions like Alzheimer’s disease . The compound may also have antibacterial effects, inhibiting the growth of certain bacteria .
Propiedades
IUPAC Name |
4-cyano-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-2-27-10-9-22-16-8-7-15(23(25)26)11-17(16)28-19(22)21-18(24)14-5-3-13(12-20)4-6-14/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTXKSXVSZMUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2896258.png)
![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)
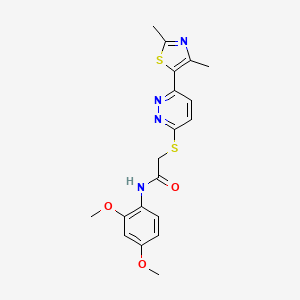

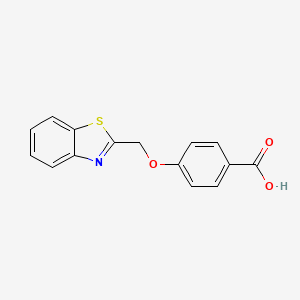
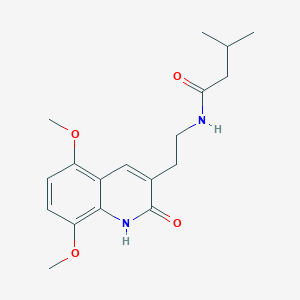
![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)
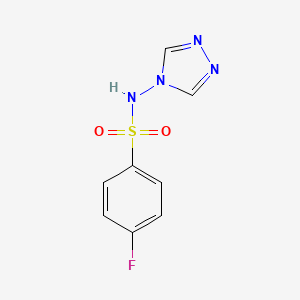
![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)
